molecular formula C21H13BrClNO4S3 B2438441 2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone CAS No. 850928-42-6

2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone

Cat. No.: B2438441
CAS No.: 850928-42-6
M. Wt: 554.87
InChI Key: ADZDWKKQBGLVGW-UHFFFAOYSA-N
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Description

2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C21H13BrClNO4S3 and its molecular weight is 554.87. The purity is usually 95%.
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Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The compound features several functional groups:

  • Bromophenyl group
  • Sulfonyl group
  • Oxazole ring
  • Chlorophenyl group

These structural elements contribute to its pharmacological properties and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring.
  • Introduction of the bromophenyl and chlorophenyl groups.
  • Sulfonation and thioether formation.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that related compounds possess significant antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The presence of the sulfonyl group enhances the interaction with bacterial enzymes, potentially leading to inhibition of growth .

Analgesic Properties

The analgesic activity of similar oxazole derivatives has been evaluated using pharmacological tests such as the writhing test and hot plate test. Results indicate that these compounds can effectively reduce pain responses in animal models .

Anti-inflammatory Effects

Molecular docking studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition could lead to reduced inflammation and pain .

The biological activity of this compound is likely mediated through:

  • Binding to Enzymes: The sulfonamide moiety may facilitate strong interactions with target enzymes involved in pain and inflammation.
  • Modulation of Receptors: The presence of aromatic rings allows for potential interactions with various receptors, influencing their activity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeReference
2-(4-bromophenylsulfonyl)-phenolAntibacterialSalmonella typhi
2-(4-bromophenylsulfonyl)-oxazoleAnalgesicCOX enzymes
1-(4-chlorophenyl)-3-thiosemicarbazoneAnti-inflammatoryInflammatory pathways

Case Studies

  • Analgesic Activity Study : In a study assessing the analgesic effects of oxazol derivatives, compounds containing the bromophenyl sulfonamide exhibited significant reductions in pain response compared to controls. The study utilized both acute toxicity assessments and histopathological evaluations to confirm safety profiles alongside efficacy .
  • Antimicrobial Screening : A series of synthesized compounds were tested against various bacterial strains, revealing moderate to strong activity against Bacillus subtilis. The presence of specific substituents influenced their antibacterial potency .

Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClNO4S3/c22-14-5-9-16(10-6-14)31(26,27)20-21(28-19(24-20)18-2-1-11-29-18)30-12-17(25)13-3-7-15(23)8-4-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZDWKKQBGLVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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